molecular formula C15H14N4OS B2929494 N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide CAS No. 2309589-07-7

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2929494
CAS No.: 2309589-07-7
M. Wt: 298.36
InChI Key: GZBSFEVAWBLUEL-UHFFFAOYSA-N
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Description

The compound N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide features a pyridine-3-carboxamide core linked via a methylene bridge to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazole moiety. The thiophene and pyrazole groups may enhance lipophilicity and π-π stacking interactions, while the pyridine carboxamide contributes hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-12(8-13(18-19)14-5-3-7-21-14)10-17-15(20)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBSFEVAWBLUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the thiophene group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the pyridine carboxamide moiety: This step involves the reaction of the pyrazole-thiophene intermediate with a pyridine carboxylic acid derivative, often facilitated by a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions for bulk production.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Automation: Utilizing automated systems to control reaction parameters and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can facilitate reduction.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Pyrazole-Containing Carboxamides

Pyrazole derivatives are widely explored for their pharmacological properties. Key analogs include:

  • N-[1-(tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (86a/b): These regioisomers () share the thiophene-pyrazole scaffold but replace the pyridine carboxamide with an acetamide group.
  • 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide : This analog () substitutes thiophene with a chlorophenyl group and adds a methoxy substituent. The chlorophenyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Pyridine-Carboxamide Derivatives

Compounds with pyridine-carboxamide cores exhibit varied bioactivities:

  • 5-chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (): This analog replaces the pyrazole-thiophene group with a chloro-thiophene carboxamide.
  • Crystalline forms of N-(4-(chlorodifluoromethoxy)phenyl)-6-((3R)-3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide (): The hydroxypyrrolidinyl and chlorodifluoromethoxy groups enhance hydrogen-bonding and halogen interactions, which are absent in the target compound .

Thiophene-Containing Analogs

  • MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) : This CntA inhibitor () incorporates thiophene within an imidazo-thiadiazole system. The oxan-4-ylmethyl group improves solubility compared to the target’s pyridine carboxamide .

Key Research Findings and Implications

  • Substituent Effects : The chloro-thiophene group in ’s compound increases molecular weight by ~34.5 g/mol compared to the target, suggesting that halogenation could be a strategy to modulate bioactivity .
  • Yield Optimization : The 52% yield reported for a trifluoromethyl-containing analog () underscores the need for efficient purification protocols in synthesizing complex heterocycles .

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